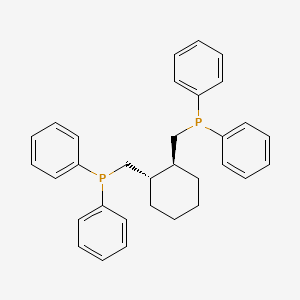

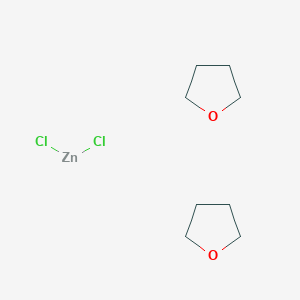

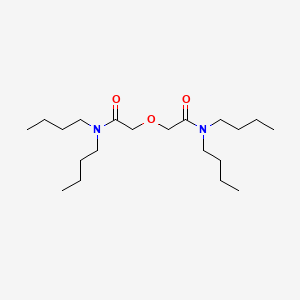

![molecular formula C7H6O4S2 B1601797 Benzo[1,3]dithiole 1,1,3,3-tetraoxide CAS No. 112520-09-9](/img/structure/B1601797.png)

Benzo[1,3]dithiole 1,1,3,3-tetraoxide

説明

Benzo[1,3]dithiole 1,1,3,3-tetraoxide is an organosulfur compound with a unique chemical structure. It is a member of the benzo[1,3]dithiole family, which is composed of a central sulfur atom and four oxygen atoms arranged in a tetrahedral configuration. The compound has a wide range of applications in the fields of organic synthesis, material science, and medicinal chemistry. It is often used in the synthesis of pharmaceuticals, polymers, and other organic compounds.

科学的研究の応用

Materials and Synthetic Chemistry

Benzo[1,2,3]dithiazole compounds have been recognized for their fascinating electronic properties, which have been applied in the design and manufacture of organic dyes . These structures are also attracting attention in additional research settings, including applications as organic radicals and semiconductors .

Organic Radicals

The unique heteroaromatic functionality of benzo[1,2,3]dithiazole compounds instills some fascinating electronic properties, making them applicable as organic radicals .

Semiconductors

The conjugated profile of benzo[1,2,3]dithiazole compounds instills some fascinating electronic properties, which makes them applicable as semiconductors .

OLEDs and Organic Solar Cells Components

Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) (isoBBT) is a new electron-withdrawing building block that can be used to obtain potentially interesting compounds for the synthesis of OLEDs and organic solar cells components .

Anti-tumor Agents

Compounds containing dihydro-1,3-oxazine ring system, which is similar to 1,3-Benzodithiole, have exhibited a wide spectrum of pharmacological activities such as anti-tumor agents .

Anti-HIV Agents

Compounds containing dihydro-1,3-oxazine ring system, which is similar to 1,3-Benzodithiole, have been used as anti-HIV agents .

Antimalarial Agents

Compounds containing dihydro-1,3-oxazine ring system, which is similar to 1,3-Benzodithiole, have been used as antimalarial agents .

Corrosion and Dyeing Applications

Pyrazolones, which are similar to 1,3-Benzodithiole, have attracted the attention of researchers due to possessing a variety of applications in the field of corrosion and dyeing .

作用機序

Target of Action

Benzo[1,3]dithiole 1,1,3,3-tetraoxide is a unique heteroaromatic compound It’s known that the compound has fascinating electronic properties , which suggests it may interact with a variety of molecular targets.

Mode of Action

Its unique electronic properties suggest that it may interact with its targets in a way that alters their electronic configuration . More research is needed to fully understand the compound’s mode of action.

Biochemical Pathways

The compound’s unique electronic properties suggest that it may influence a variety of biochemical processes .

Result of Action

Given its unique electronic properties , it’s plausible that the compound could have a variety of effects at the molecular and cellular level.

特性

IUPAC Name |

1λ6,3λ6-benzodithiole 1,1,3,3-tetraoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S2/c8-12(9)5-13(10,11)7-4-2-1-3-6(7)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLMPZCKCXISTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1S(=O)(=O)C2=CC=CC=C2S1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549128 | |

| Record name | 1H-1lambda~6~,3lambda~6~-Benzodithiole-1,1,3,3(2H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[1,3]dithiole 1,1,3,3-tetraoxide | |

CAS RN |

112520-09-9 | |

| Record name | 1H-1lambda~6~,3lambda~6~-Benzodithiole-1,1,3,3(2H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of Benzo[1,3]dithiole 1,1,3,3-tetraoxide highlighted in the research?

A: Benzo[1,3]dithiole 1,1,3,3-tetraoxide, often abbreviated as BDT, and its fluorinated derivative, 2-Fluoro-1,3-benzodithiole-1,1,3,3-tetraoxide (FBDT), act as versatile reagents for introducing methyl and monofluoromethyl groups, respectively. [, , , , ] They are particularly useful in nucleophilic addition reactions with aldehydes. [, , , ]

Q2: Can you provide an example of an enantioselective reaction using Benzo[1,3]dithiole 1,1,3,3-tetraoxide derivatives?

A: Yes, research demonstrates the use of FBDT in the enantioselective monofluoromethylation of aldehydes. [, ] This reaction employs a chiral bifunctional catalyst system comprised of a cinchona alkaloid-derived thiourea and a titanium complex. [, ] This catalytic system allows for the production of monofluoromethylated adducts with high enantioselectivity, reaching up to 96% ee. []

Q3: Is there any structural information available about Benzo[1,3]dithiole 1,1,3,3-tetraoxide?

A: The crystal structure of a derivative, 2-(4-Methoxybenzylidene)-2H-1,3-benzodithiole 1,1,3,3-tetraoxide, has been studied. [] It crystallizes with two molecules in the asymmetric unit, revealing details about its conformation and intermolecular interactions such as π-stacking and C—H⋯O interactions. []

Q4: Beyond aldehydes, are there other substrates that Benzo[1,3]dithiole 1,1,3,3-tetraoxide derivatives can react with?

A: Research indicates that 2-Fluoro-1,3-benzodithiole-1,1,3,3-tetraoxide can participate in cross-dehydrogenative coupling reactions with tetrahydroisoquinolines. [] This reaction provides a new route to synthesize α-monofluoromethyl tertiary amines. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

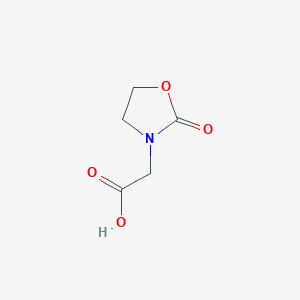

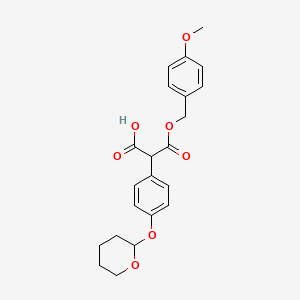

![7-Methyl[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1601723.png)

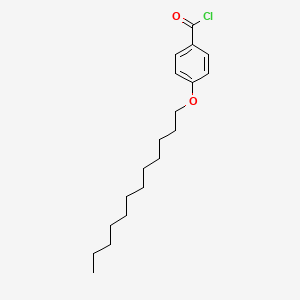

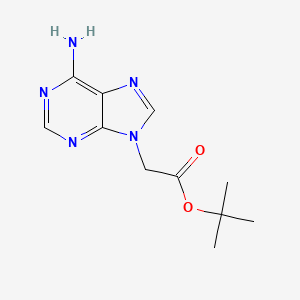

![8-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B1601727.png)

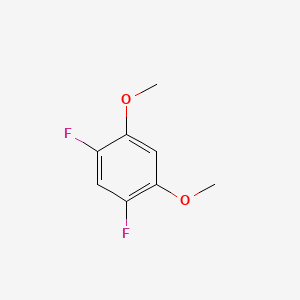

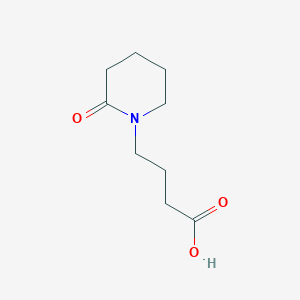

![N-(carboxymethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-Glycine](/img/structure/B1601736.png)